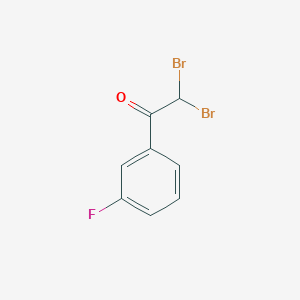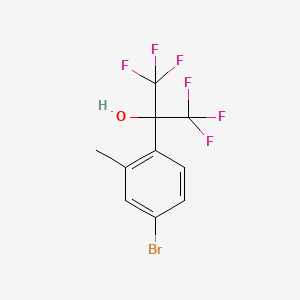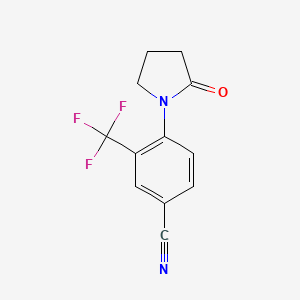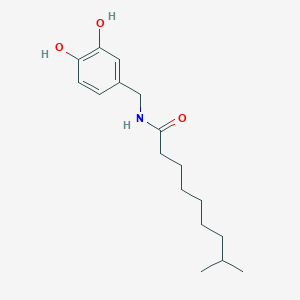
2,2-dibromo-1-(3-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dibromo-1-(3-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H5Br2FO and a molecular weight of 295.931 g/mol . It is characterized by the presence of two bromine atoms and a fluorine atom attached to a phenyl ring, making it a halogenated ketone. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(3-fluorophenyl)ethanone typically involves the bromination of 1-(3-fluorophenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dibromo-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(3-fluorophenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(3-fluorophenyl)ethanol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-dibromo-1-(3-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-dibromo-1-(3-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. The fluorine atom on the phenyl ring can influence the reactivity and stability of the compound through inductive and resonance effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-dibromo-1-(3-chlorophenyl)ethanone
- 2,2-dibromo-1-(3-nitrophenyl)ethanone
- 2,2-dibromo-1-(3-methylphenyl)ethanone
- 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness
2,2-dibromo-1-(3-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the compound’s reactivity, making it useful in specific chemical reactions and applications .
Eigenschaften
Molekularformel |
C8H5Br2FO |
|---|---|
Molekulargewicht |
295.93 g/mol |
IUPAC-Name |
2,2-dibromo-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H |
InChI-Schlüssel |
NZHQKSNIAYKLQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)


